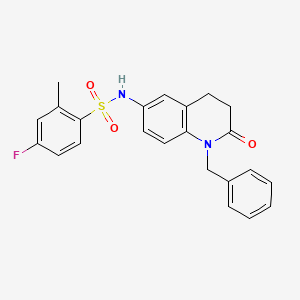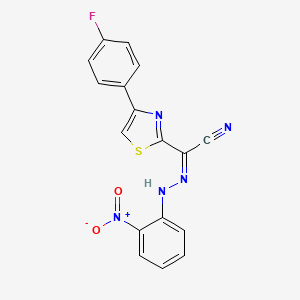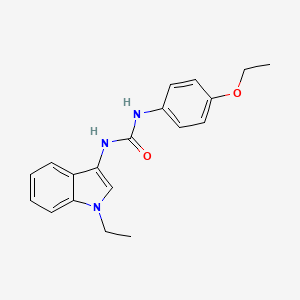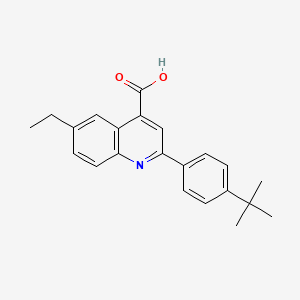
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid” often belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions, such as those used in the synthesis of tetracycline derivatives . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are often used to confirm the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is also used for the analysis of polymers .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic aromatic substitution . The reactions are monitored by following the perturbations observed in the 1H–15N heteronuclear single quantum coherence (HSQC) spectra of the proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their melting point, relative density, vapor pressure, and solubility in water and various organic solvents .Applications De Recherche Scientifique
- Polymer Analysis with MALDI-TOF MS
- Field : Analytical Chemistry
- Application : In a study on the characterization of polymers, a compound similar to the one you mentioned, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB), was used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for the analysis of polymers .
- Method : The preparation methods of four representative polymers were optimized from six aspects, including matrix, cationization reagent, solvent, mixing ratio of cationization reagent to polymer, mixing ratio of matrix to polymer, and laser intensity .
- Results : DCTB was found to be the only matrix suitable for the analysis of all the four polymers . The optimized method was successfully applied to the identification of DSPE-PEG-NH2 with different polymerized degrees .
- Field : Biomolecular NMR
- Application : A tert-butyl group, similar to the one in your compound, was used as a probe for NMR studies of macromolecular complexes . This strategy was used to analyze presynaptic complexes involved in neurotransmitter release .
- Method : Tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
- Results : Tagging of proteins with tert-butyl groups provided a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
- Field : Bioanalytical Chemistry
- Application : The secondary phosphite antioxidant degradation product bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is known to inhibit cell growth . This study describes structurally related compounds which are likely to be formed from similar widely used phosphite antioxidants used in materials for the manufacturing of single-use (SU) equipment .
- Method : Two potential candidates of such compounds—3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP)—were identified by chromatography and mass spectrometry followed by synthesis and X-ray structure elucidation .
- Results : Even though cell growth was inhibited by all the compounds to some extent, bDtBPP showed the most severe effect and stood out from the other two degradants investigated .
NMR Studies of Macromolecular Complexes
Cell Growth Inhibition
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNEJJFMGIKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2726659.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)
![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)
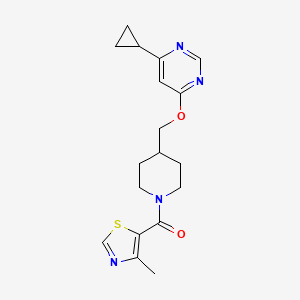


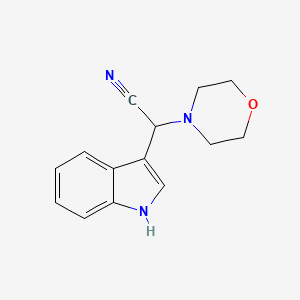
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)
